molecular formula C9H13Cl3FN3 B13583259 1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride

1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride

Cat. No.: B13583259
M. Wt: 288.6 g/mol
InChI Key: KHPGXQIKZDTJEX-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride is a dihydrochloride salt of a piperazine derivative substituted with a 5-chloro-3-fluoropyridin-2-yl group. The compound is noted for its herbicidal applications, particularly in emulsifiable concentrates combined with oil adjuvants and active pyridine derivatives, as described in patent literature .

Key features:

  • Structure: A pyridine ring substituted with chlorine (position 5) and fluorine (position 3), linked to a piperazine moiety.
  • Synthesis: Likely involves coupling reactions using catalysts like Pd₂(dba)₃·CHCl₃ and ligands such as XPhos, based on methods for analogous compounds (e.g., 1-(Benzo[b]thiophen-4-yl)piperazinedihydrochloride) .
  • Applications: Primarily used in agrochemical formulations as a herbicidal agent .

Properties

Molecular Formula

C9H13Cl3FN3

Molecular Weight

288.6 g/mol

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)piperazine;dihydrochloride

InChI

InChI=1S/C9H11ClFN3.2ClH/c10-7-5-8(11)9(13-6-7)14-3-1-12-2-4-14;;/h5-6,12H,1-4H2;2*1H

InChI Key

KHPGXQIKZDTJEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Cl)F.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride typically involves the reaction of 5-chloro-3-fluoropyridine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently .

Chemical Reactions Analysis

1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases, reducing agents like lithium aluminum hydride,

Biological Activity

1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride is a chemical compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Its molecular formula is C10H12Cl2FN2, and it has a molecular weight of 239.12 g/mol. The compound features a piperazine ring attached to a pyridine moiety with chlorine and fluorine substitutions, which influence its electronic properties and reactivity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways related to cell proliferation, apoptosis, and neurotransmission.

Inhibition Studies

Research has indicated that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies on piperazine derivatives have shown that they can inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation in the central nervous system . The binding affinity and efficacy of these compounds are often assessed through molecular docking studies.

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Similar piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies often involve assessing cell viability, apoptosis induction, and the modulation of signaling pathways associated with cancer progression.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is interest in exploring the neuroprotective effects of this compound. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Acetylcholinesterase Inhibition : A study highlighted the efficacy of piperazine derivatives in inhibiting acetylcholinesterase activity, suggesting that this compound may share similar properties. The study found that certain derivatives could bind effectively at the peripheral anionic site, indicating potential therapeutic applications in Alzheimer's disease .
  • Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of various piperazine derivatives against cancer cell lines. Results indicated that compounds with halogen substitutions demonstrated enhanced activity compared to their unsubstituted counterparts, supporting the hypothesis that this compound may exhibit similar enhancements in biological activity.

Data Table: Biological Activities of Piperazine Derivatives

Compound NameBiological ActivityReference
This compoundPotential AChE inhibitor; anticancer
1-(3-(benzyloxy)pyridin-2-yl)-3-(piperazin-1-yl)ureaNeuroprotective; maintains mitochondrial function
4-(4-chloro)-benzenesulfonyl-piperazineAChE inhibition; potential Alzheimer's treatment

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three structurally related piperazine derivatives:

Compound Name Molecular Formula Key Substituents Applications Synthesis Method
1-(5-Chloro-3-fluoropyridin-2-yl)piperazinedihydrochloride Not explicitly stated 5-Cl, 3-F on pyridine Herbicidal emulsifiable concentrates Likely Pd-catalyzed coupling
1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazinedihydrochloride C₂₆H₂₆F₂N₂·2HCl Bis(4-fluorophenyl), allyl group Not specified Not detailed in evidence
Piperazinedihydrochloride (CAS 142-64-3) C₄H₁₂N₂·2HCl Unsubstituted piperazine Pharmaceutical intermediates Standard salt formation
1-(Benzo[b]thiophen-4-yl)piperazinedihydrochloride C₁₁H₁₃N₂S·2HCl Benzo[b]thiophen-4-yl Not specified Pd-catalyzed coupling with Boc-piperazine

Key Observations :

  • Substituent Impact: The 5-Cl and 3-F substituents on the pyridine ring in the target compound likely enhance its herbicidal activity by influencing electron-withdrawing effects and binding affinity to plant enzymes .
  • Synthetic Complexity : The target compound and 1-(Benzo[b]thiophen-4-yl)piperazinedihydrochloride require multi-step Pd-catalyzed coupling, whereas unsubstituted piperazinedihydrochloride (CAS 142-64-3) is simpler to synthesize .

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